2-methylphenyl 3-fluorobenzoate
Description
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(2-methylphenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-5-2-3-8-13(10)17-14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
InChI Key |
SAXHXTXFTOJQBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the ester group can be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-Fluorobenzoic acid
Reduction: 3-Fluorobenzyl alcohol
Substitution: Various substituted fluorobenzoic acid derivatives
Scientific Research Applications
Chemistry: 2-methylphenyl 3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of fluorinated compounds .
Industry: In the petrochemical industry, fluorinated benzoic acids, including this compound, are used as tracers to monitor fluid flow and to study the behavior of reservoirs .
Mechanism of Action
The mechanism of action of 2-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical behavior of 2-methylphenyl 3-fluorobenzoate can be contextualized by comparing it with structurally related benzoate esters. Key differentiating factors include substituent positions, enzymatic recognition, and functional applications.
Substrate Specificity in Enzymatic Reactions
Evidence from benzoate-CoA ligase studies highlights the critical role of substituent positioning. For instance:
- Benzoate : Serves as the primary substrate for benzoate-CoA ligase (E1), with 100% activity .
- 2-Fluorobenzoate and 4-Fluorobenzoate : Exhibit high activity (comparable to benzoate) due to steric and electronic compatibility with E1’s active site .
- 3-Fluorobenzoate: Shows significantly reduced activity (<1% with E1, ~50% with 2-aminobenzoate-CoA ligases E2/E3), indicating poor enzymatic recognition at the meta position .
- 2-Methylbenzoate : Demonstrates minimal activity (<20% with E2/E3), suggesting steric hindrance from the ortho-methyl group .
For This compound , the combined meta-fluorine and ortho-methyl substituents likely exacerbate steric and electronic mismatches, resulting in negligible enzymatic activation (extrapolated to <1% activity with E1 and <20% with E2/E3) .
Structural and Functional Analogues
- Pharmaceutical Derivatives : Compounds like methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate () incorporate bulkier sulfonamide groups, enhancing target specificity in drug design .
- Agrochemicals : Sulfonylurea-based benzoates (e.g., metsulfuron-methyl) leverage triazine substituents for herbicidal activity, contrasting with the simpler structure of this compound .
Research Findings and Implications
Enzymatic Interactions
The low activity of 3-fluorobenzoate and 2-methylbenzoate with CoA ligases suggests that this compound may resist metabolic activation in biological systems. This property could be advantageous in agrochemical formulations requiring environmental persistence or delayed degradation .
Substituent Effects on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
